9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol is a complex organic compound with notable implications in medicinal chemistry, particularly as an antiviral agent. Its molecular formula is , and it has a molecular weight of 284.74 g/mol. The compound features a unique bicyclic structure that combines imidazole and isoindole moieties, which contributes to its biological activity.
This compound is classified under the category of antiviral agents and is recognized for its potential therapeutic applications. It is available from various chemical suppliers, including Sigma-Aldrich and LGC Standards, which provide detailed product specifications and availability information . The compound is identified by the CAS number 6038-49-9.
The synthesis of 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol typically involves multi-step organic reactions that may include cyclization processes and functional group transformations. While specific synthetic pathways are not detailed in the available literature, related compounds suggest that methods such as:
These methods are common in synthesizing complex heterocyclic compounds.
The molecular structure of 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol can be represented by its SMILES notation: Clc1ccc(cc1)C23NCCN2C(=O)c4ccccc34
. This notation indicates the presence of a chlorine atom on a phenyl ring and a bicyclic system formed by imidazole and isoindole .
The reactivity of 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol can be attributed to its functional groups. Potential chemical reactions include:
These reactions are crucial for modifying the compound for enhanced biological activity or specificity.
The physical properties of 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol include:
Key chemical properties include:
9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol has potential applications in:
Its unique structural characteristics make it a valuable subject for further research in drug development and therapeutic applications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1